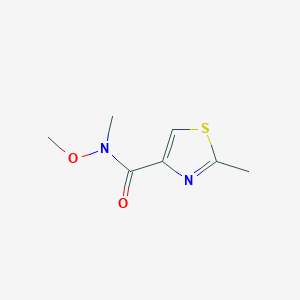










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.C(Cl)Cl.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[CH3:26][NH:27][O:28][CH3:29]>O.[OH-].[Na+].C1COCC1.C(Cl)Cl>[CH3:29][O:28][N:27]([CH3:26])[C:7]([C:5]1[N:6]=[C:2]([CH3:1])[S:3][CH:4]=1)=[O:9] |f:3.4,6.7,8.9|
|


|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC=C(N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
820 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
THF DCM
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred at room temperature for 2.25 hours a colorless homogeneous solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
A white opaque suspension resulted
|
|
Type
|
CUSTOM
|
|
Details
|
resulted
|
|
Type
|
CUSTOM
|
|
Details
|
to result once again
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (4×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless oil, which
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |